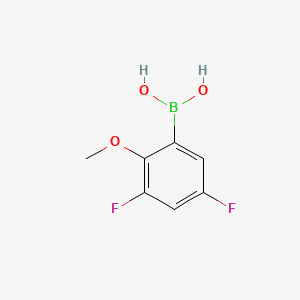

3,5-Difluoro-2-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQHRWOUVJRCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370389 | |

| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-76-9 | |

| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methoxyphenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated synthons highly valuable building blocks. Among these, arylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

3,5-Difluoro-2-methoxyphenylboronic acid (CAS 737000-76-9) is a key reagent that combines the benefits of fluorine substitution with the synthetic utility of a boronic acid functional group.[2] The electron-withdrawing nature of the two fluorine atoms, positioned meta to the boronic acid, significantly influences the electronic properties of the aromatic ring, making this compound a desirable partner in the synthesis of complex organic molecules.[1] The ortho-methoxy group further modulates the steric and electronic environment, offering a unique substitution pattern for targeted molecular design. This guide provides a comprehensive overview of a primary synthesis route for this compound, detailing the underlying chemical principles and a robust experimental protocol for its preparation.

Retrosynthetic Analysis and Strategic Considerations

The most direct and widely employed strategy for the synthesis of arylboronic acids is the borylation of an organometallic intermediate. A retrosynthetic analysis of the target molecule, this compound, points to a logical disconnection at the carbon-boron bond. This reveals a 3,5-difluoro-2-methoxyphenyl anion equivalent and a boron electrophile as the key precursors.

This retrosynthetic approach is practically realized through a lithiation-borylation sequence. The key steps involve:

-

Generation of an Aryllithium Intermediate: This is typically achieved through a halogen-metal exchange reaction, where an aryl halide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi).

-

Borylation: The highly nucleophilic aryllithium species then reacts with an electrophilic boron source, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.

This method is particularly well-suited for the synthesis of this compound due to the availability of the corresponding aryl bromide precursor and the efficiency of the halogen-metal exchange at low temperatures.

Primary Synthesis Route: Lithiation-Borylation

The core of the synthesis for this compound is a two-step, one-pot procedure starting from a suitable precursor.

Step 1: Synthesis of the Precursor: 1-Bromo-2-methoxy-3,5-difluorobenzene

While 1-bromo-2-methoxy-3,5-difluorobenzene is commercially available from several suppliers, understanding its synthesis provides a more complete picture. A common method involves the bromination of 1,3-difluorobenzene, followed by methoxylation. However, for the purpose of this guide, we will begin with the commercially available bromo-precursor.

Step 2: Lithiation and Borylation

The central transformation involves the reaction of 1-bromo-2-methoxy-3,5-difluorobenzene with n-butyllithium to form the corresponding aryllithium species. This is immediately followed by quenching with a trialkyl borate to form the boronate ester, which is then hydrolyzed to the desired product. A Chinese patent (CN103951688A) describes a similar process for a related compound, providing a strong basis for the reaction conditions.[3]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established organometallic and boronic acid chemistry principles, adapted from methodologies for structurally similar compounds.[3][4]

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 1-Bromo-2-methoxy-3,5-difluorobenzene | 888318-22-7 | 225.01 g/mol | 10.0 g | 0.044 mol |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 19.5 mL | 0.049 mol |

| Triisopropyl borate | 5419-55-6 | 188.08 g/mol | 12.5 g | 0.066 mol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 150 mL | - |

| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | As needed | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Charging: The flask is charged with 1-bromo-2-methoxy-3,5-difluorobenzene (10.0 g, 0.044 mol) and anhydrous tetrahydrofuran (150 mL).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 19.5 mL, 0.049 mol) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (12.5 g, 0.066 mol) is added dropwise at a rate that maintains the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH of the aqueous phase is between 1 and 2. The mixture is stirred vigorously for 1 hour at room temperature.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL).

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with cold hexanes to yield this compound as a solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Mechanism and Causality in Experimental Choices

-

Choice of Base and Solvent: n-Butyllithium is a sufficiently strong base to deprotonate the aryl bromide via halogen-metal exchange. Anhydrous THF is an ideal solvent as it is aprotic and can solvate the lithium cation, stabilizing the organolithium intermediate.

-

Low-Temperature Requirement: The lithiation reaction is performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with the solvent or decomposition of the aryllithium intermediate. The high reactivity of organolithium reagents necessitates these cryogenic conditions.[3]

-

Boron Electrophile: Triisopropyl borate is used as the boron source. The bulky isopropoxy groups can help to prevent the formation of over-borylated products. Trimethyl borate is also a suitable alternative.

-

Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is catalyzed by acid. The addition of HCl ensures the complete conversion to the final product.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. The electronic properties of the difluorinated methoxy-substituted phenyl ring can influence the rate and efficiency of these coupling reactions, making this reagent particularly useful for the synthesis of complex pharmaceutical and agrochemical targets.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

-

Organolithium Reagents: n-Butyllithium is a highly reactive and pyrophoric reagent that must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.

-

Cryogenic Conditions: The use of a dry ice/acetone bath requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.

-

Halogenated Organic Compounds: The starting material and product should be handled in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The lithiation-borylation of 1-bromo-2-methoxy-3,5-difluorobenzene represents a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, this valuable synthetic intermediate can be prepared in good yield. Its utility in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex, fluorinated molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. (n.d.).

-

Focus Synthesis LLC. (n.d.). This compound CAS No 737000-76-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

- Molander, G. A., & Biolatto, B. (2003). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 5(14), 2461–2464.

- Dow AgroSciences LLC. (2013). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.). Retrieved from [Link]

-

1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from [Link]

-

Chemsrc. (2025). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

-

ResearchGate. (2025). (Fluoroorgano)fluoroboranes and -borates. 12. Reactions of (Trifluorovinyl)lithium with Chloro-, Chloromethoxy-, and (Trifluorovinyl)methoxyboranes, a Useful Route to (Trifluorovinyl)fluoroborate Salts. Retrieved from [Link]

Sources

- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 2. This compound | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

Introduction: A Key Building Block in Modern Synthesis

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS Number 737000-76-9 , is a highly functionalized arylboronic acid that has emerged as a critical reagent in organic synthesis.[1][2][3] Its strategic substitution pattern—featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group—imparts unique electronic and steric properties, making it an invaluable tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in state-of-the-art cross-coupling methodologies.

Organoboron compounds, particularly boronic acids, are lauded for their stability, low toxicity, and versatile reactivity.[4] They are central to the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[5][6] The specific structure of this compound allows for the introduction of a precisely substituted phenyl ring, which can significantly influence a target molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe implementation in a laboratory setting.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 737000-76-9 | [1][3] |

| Molecular Formula | C₇H₇BF₂O₃ | [1][3] |

| Molecular Weight | 187.94 g/mol | [1][8] |

| Appearance | Beige powder or chunks | [1][2] |

| Melting Point | ~200 °C | [1][2][9] |

| Boiling Point | 339.9 ± 52.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][2] |

| InChI Key | JXQHRWOUVJRCSR-UHFFFAOYSA-N | [9][10] |

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.[1][11]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][9]

-

Synthesis Pathway

Arylboronic acids are typically synthesized from the corresponding aryl halides. A common and effective method involves a lithium-halogen exchange followed by borylation with a trialkyl borate ester. This approach offers a reliable route to the desired product from commercially available starting materials.

Caption: General synthetic workflow for this compound.

Causality of Experimental Choices:

-

Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic and performed at dry ice/acetone bath temperature to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorously dry solvents and an inert atmosphere are essential for the reaction's success.

-

Trialkyl Borate: This electrophilic boron source efficiently traps the nucleophilic aryllithium intermediate to form the borate ester.

-

Acidic Workup: Hydrolysis of the borate ester intermediate under acidic conditions yields the final boronic acid product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[14][15] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and high tolerance for various functional groups.[15]

Catalytic Cycle Mechanism

The reaction proceeds through a well-defined catalytic cycle involving three key steps. The presence of a base is crucial for the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple to form the new C-C bond, releasing the final product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Self-Validating System: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product. The final product is purified by column chromatography and its identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.1–1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for the transmetalation step.[14]

-

-

Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Rationale: This solvent mixture effectively dissolves both the organic reagents and the inorganic base, creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.

-

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Rationale: Oxygen must be removed from the reaction as it can oxidize and deactivate the Pd(0) catalyst.

-

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01–0.05 eq).

-

Rationale: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of aryl halides and boronic acids. The dppf ligand provides the stability and electronic properties necessary for an efficient catalytic cycle.

-

-

Heating: Heat the reaction mixture to 80–100 °C with vigorous stirring.

-

Rationale: Heating accelerates the rate of reaction, particularly the often rate-limiting oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Conclusion

This compound is a sophisticated and powerful reagent for modern organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it an indispensable component in the toolkit of scientists engaged in drug discovery and materials science. A comprehensive understanding of its handling, synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full synthetic potential.

References

-

Home Sunshine Pharma. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9.

-

Sigma-Aldrich. 3,5-Difluoro-2-methoxybenzeneboronic acid | 737000-76-9.

-

ChemicalBook. (3,5-difluoro-2-methoxyphenyl)boronic acid, 97.

-

Sigma-Aldrich. This compound, pinacol ester AldrichCPR.

-

Santa Cruz Biotechnology. 3,5-Difluoro-2-methoxybenzeneboronic acid | CAS 737000-76-9.

-

Fisher Scientific. SAFETY DATA SHEET - (3,5-Difluoro-2-methoxyphenyl)boronic acid.

-

PubChem. This compound.

-

Sigma-Aldrich. 3,5-Difluoro-2-methoxybenzeneboronic acid | 737000-76-9 (Ambeed).

-

Sigma-Aldrich. SAFETY DATA SHEET - Product number 710326.

-

Sigma-Aldrich. SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid.

-

BenchChem. Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl.

-

FUJIFILM Wako Chemicals. SAFETY DATA SHEET - (3,4-Difluoro-2-methoxyphenyl)boronic Acid.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid.

-

Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubChem. (3,4-Difluoro-2-methoxyphenyl)boronic acid.

-

ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

-

National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

-

Focus Synthesis LLC. This compound CAS No 737000-76-9.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.

-

ChemScene. (3,4-Difluoro-2-methoxyphenyl)boronic acid | 905583-06-4.

-

Chem-Impex. 3,5-Dimethoxyphenylboronic acid.

-

Sigma-Aldrich. (3,4-Difluoro-2-methoxyphenyl)boronic acid | 905583-06-4.

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.

Sources

- 1. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. (3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID, 97 CAS#: 737000-76-9 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Difluoro-2-methoxybenzeneboronic acid | 737000-76-9 [sigmaaldrich.com]

- 10. This compound CAS No 737000-76-9 - Focus Synthesis LLC [vvchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. m.youtube.com [m.youtube.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3,5-Difluoro-2-methoxyphenylboronic acid: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxyphenylboronic acid, a versatile reagent increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its applications in modern synthetic chemistry, and provide a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction.

Core Compound Identity and Physicochemical Properties

This compound is an organoboron compound that has gained significant traction as a building block in the synthesis of complex organic molecules. Its unique substitution pattern—two fluorine atoms and a methoxy group on the phenyl ring—imparts specific steric and electronic properties that are highly advantageous in medicinal chemistry and materials science.

Structural and Molecular Information

The foundational identity of this compound is captured by its structural and molecular details.

Diagram 1: Chemical Structure of this compound

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 737000-76-9 | [1][2][3] |

| Molecular Formula | C₇H₇BF₂O₃ | [2][3][4] |

| Molecular Weight | 187.94 g/mol | [2][3][4] |

| Appearance | Beige or white powder/chunks | [2][5] |

| Melting Point | 200 °C | [2][5] |

| Boiling Point (Predicted) | 339.9 ± 52.0 °C at 760 mmHg | [2][5] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [2][5] |

| Purity | Typically ≥97% | [6] |

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery and organic synthesis stems from its versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[7] Boronic acids are crucial reagents in these reactions due to their stability, low toxicity, and high functional group tolerance.[8] The fluorine and methoxy substituents on this compound can influence the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in drug candidates.[7]

Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene, Ethanol, Water)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere : Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition : Add the solvent system, typically a mixture such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent choice can be critical and may need optimization depending on the specific substrates.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Reaction Execution : Heat the reaction mixture to reflux (the temperature will depend on the solvent system) and stir vigorously.

-

Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Stability, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Stability and Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and air.[5][9] Recommended storage is in a cool, dry place, with some suppliers suggesting refrigeration at 2-8°C.[5][9][10]

Safety and Handling

This compound is classified as an irritant.[1][4] It is crucial to adhere to the following safety precautions:

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12] Handle the compound in a well-ventilated area or a chemical fume hood.[11][12]

First Aid Measures :

-

In case of skin contact : Wash with plenty of soap and water.[11][12]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

If inhaled : Remove the person to fresh air and keep comfortable for breathing.[11][12]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.[11][12]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its unique electronic and structural properties make it an attractive component for creating novel molecular architectures. By understanding its physicochemical properties and adhering to established protocols for its use and handling, researchers can effectively leverage this compound to advance their scientific endeavors.

References

-

Home Sunshine Pharma. (n.d.). (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Difluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from [Link]

Sources

- 1. 3,5-Difluoro-2-methoxybenzeneboronic acid | 737000-76-9 [sigmaaldrich.com]

- 2. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID, 97 CAS#: 737000-76-9 [amp.chemicalbook.com]

- 6. (3,5-Difluoro-2-methoxyphenyl)boronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 737000-76-9 CAS MSDS ((3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

3,5-Difluoro-2-methoxyphenylboronic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure Determination of 3,5-Difluoro-2-methoxyphenylboronic Acid

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions to construct complex molecular architectures. A definitive understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and solid-state properties. As of the latest literature review, a solved single-crystal structure for this compound has not been deposited in public crystallographic databases. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals, detailing the necessary experimental and computational workflows to elucidate the crystal structure of this compound. Authored from the perspective of a senior application scientist, this document provides not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible approach to structural determination.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery, the precise arrangement of atoms in a molecule—its crystal structure—governs its physicochemical properties, including solubility, stability, and bioavailability. For a versatile reagent like this compound, understanding its solid-state conformation and intermolecular interactions, particularly the hydrogen bonding networks formed by the boronic acid moieties, is critical for optimizing reaction conditions and designing novel pharmaceutical compounds. This guide outlines a systematic approach to bridge the current knowledge gap by providing a validated workflow for its crystal structure determination.

Experimental Workflow: From Powder to Precision Structure

The journey to elucidating a crystal structure is a multi-step process that begins with obtaining high-quality single crystals and culminates in the refinement of a three-dimensional atomic model. The following sections detail the critical experimental procedures.

Prerequisite: Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis, the chemical identity and purity of the compound must be unequivocally confirmed. A common synthetic route involves the lithiation of 1,3-difluoro-2-methoxybenzene followed by quenching with a trialkyl borate. The resulting product must be purified, typically by recrystallization or column chromatography, and then thoroughly characterized.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic proton and the methoxy group protons. The boronic acid protons may be broad or not observed depending on the solvent and water content. |

| ¹⁹F NMR | A single resonance, as the two fluorine atoms are chemically equivalent. |

| ¹³C NMR | Resonances for the six aromatic carbons (with C-F and C-O couplings) and the methoxy carbon. |

| ¹¹B NMR | A single, broad resonance characteristic of a trigonal planar boronic acid. |

| FTIR | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H (aromatic and aliphatic), C-O, C-F, and B-O bonds. |

| HRMS | The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |

The Cornerstone: Single Crystal Growth

The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal. Boronic acids are known to form strong hydrogen bonds, which can be leveraged to promote crystallization.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., acetone, acetonitrile, ethanol, ethyl acetate, and mixtures with water or heptane) to find a system where the compound has moderate solubility. The goal is to find a solvent from which the compound crystallizes slowly upon concentration.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature. Use a small, clean vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vessel with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed, block-like crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, carefully harvest them using a nylon loop.

Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Place the mounted crystal in a cold stream of nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and leads to higher-quality data. Perform an initial unit cell determination and then proceed with a full data collection, measuring the intensities of thousands of reflections.

-

Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

-

Structure Solution: Use software packages (e.g., SHELXT, Olex2) to solve the phase problem and obtain an initial electron density map. This initial map should reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters such as the R1 factor and the Goodness of Fit (GooF).

Complementary Analyses for a Complete Picture

While SC-XRD provides the definitive structure of a single crystal, other techniques are essential for characterizing the bulk material and corroborating the findings.

Bulk Phase Analysis: Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique used to analyze the bulk crystalline sample, confirming that the material is a single phase and that the structure determined by SC-XRD is representative of the entire batch.

-

Sample Preparation: Gently grind a small amount of the crystalline material into a fine powder to ensure random orientation of the crystallites.

-

Data Collection: Load the powder onto a sample holder and collect a diffraction pattern over a wide 2θ range.

-

Data Analysis: Compare the experimental PXRD pattern to a pattern simulated from the SC-XRD results. A close match confirms the phase purity of the bulk sample.

Computational Modeling: Predicting and Understanding Structure

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the gas-phase geometry of the molecule. This provides a valuable comparison point for the experimentally determined structure.

Caption: Workflow for DFT-based Molecular Geometry Optimization.

By comparing the bond lengths, bond angles, and torsion angles from the DFT-optimized structure with the SC-XRD results, one can assess the influence of crystal packing forces on the molecular conformation. For instance, the orientation of the boronic acid group relative to the phenyl ring may differ due to intermolecular hydrogen bonding in the solid state.

Interpreting the Final Structure: Key Features to Analyze

Once the crystal structure is solved and validated, a thorough analysis is required. Key features to investigate include:

-

Intramolecular Geometry: Examine bond lengths and angles, paying close attention to any distortions caused by the sterically demanding ortho-methoxy group and the electron-withdrawing fluorine atoms.

-

Molecular Conformation: Determine the torsion angle between the phenyl ring and the boronic acid group.

-

Intermolecular Interactions: The most crucial aspect will be the hydrogen bonding network. Boronic acids typically form dimers or extended chains through O-H···O hydrogen bonds. Analyze these interactions in detail, as they dictate the crystal packing and the material's properties.

-

Crystal Packing: Visualize the packing of molecules in the unit cell to identify any π-stacking or other non-covalent interactions that contribute to the stability of the crystal lattice.

Conclusion

The determination of the crystal structure of this compound is a critical step towards fully understanding its chemical behavior. By following the integrated experimental and computational workflow detailed in this guide—from meticulous crystal growth and high-resolution SC-XRD analysis to confirmatory PXRD and DFT studies—researchers can obtain a precise and reliable atomic-level model. This structural information is invaluable, providing a solid foundation for rational drug design, reaction optimization, and the development of new materials.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

solubility of 3,5-Difluoro-2-methoxyphenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Difluoro-2-methoxyphenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. In the absence of extensive empirical data in public literature, this document synthesizes theoretical principles governing the solubility of substituted phenylboronic acids with actionable, field-proven experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both predictive insights and a robust framework for empirical solubility determination.

Introduction: The Critical Role of Solubility in Application

This compound (C₇H₇BF₂O₃, Molar Mass: 187.94 g/mol ) is a specialized organoboron compound with significant potential in various chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The efficiency of its application in synthetic protocols, including reaction kinetics, purification, and formulation, is fundamentally dictated by its solubility in organic solvents. An in-depth understanding of its dissolution behavior is, therefore, not merely academic but a prerequisite for process optimization and the development of robust synthetic methodologies.

This guide addresses the current information gap by providing a detailed exploration of the factors expected to govern the solubility of this compound and presenting a validated experimental procedure for its precise measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is a function of the interplay between its intrinsic properties and those of the solvent. For this compound, several key structural features will dictate its solubility profile across a range of organic solvents.

2.1. The Phenylboronic Acid Core:

The foundational phenylboronic acid structure imparts a degree of polarity and the capacity for hydrogen bonding through its hydroxyl groups. Generally, phenylboronic acids exhibit favorable solubility in polar aprotic solvents like ethers and ketones, moderate solubility in less polar solvents like chloroform, and poor solubility in nonpolar hydrocarbon solvents.[2][3]

2.2. Influence of Substituents:

The nature and position of substituents on the phenyl ring can significantly alter the solubility profile.[4]

-

Methoxy Group (-OCH₃) at the Ortho Position: The presence of a methoxy group can increase the molecule's polarity and its potential for hydrogen bonding, which would generally enhance solubility in polar solvents. The ortho-position of the methoxy group in this compound may lead to intramolecular hydrogen bonding with the boronic acid moiety, a phenomenon known to influence the acidity and solubility of ortho-substituted phenylboronic acids.[4] The ortho-isomer of isobutoxyphenylboronic acid, for example, demonstrates significantly higher solubility than its meta and para counterparts.[4]

-

Difluoro Groups (-F) at the Meta Positions: The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the boronic acid and the overall electronic distribution of the molecule. While fluorine substitution can increase polarity, it may also lead to stronger crystal lattice energy, potentially decreasing solubility.

2.3. Predicted Solubility Profile:

Based on these structural considerations, a predicted qualitative solubility profile for this compound is presented in Table 1. It is crucial to recognize that these are estimations, and empirical determination is necessary for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | High | The polarity and hydrogen bond accepting capability of ethers are expected to interact favorably with the boronic acid and methoxy groups.[2][3] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Similar to ethers, the polarity of ketones is anticipated to facilitate the dissolution of the compound.[2][3] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | The protic nature of alcohols can engage in hydrogen bonding with the solute. However, the potential for the formation of boronate esters exists. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have intermediate polarity and are generally effective for a range of organic compounds.[2][3] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents is unlikely to effectively solvate the polar functional groups of the molecule. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant mismatch in polarity between the solute and these nonpolar solvents will likely result in minimal solubility.[2][3] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are expected to be very effective at dissolving the compound. |

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed, step-by-step methodology for the accurate measurement of the solubility of this compound.

3.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow:

The overall experimental workflow is depicted in the following diagram:

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.

3.3. Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated analytical technique, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor.

-

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and standardized format to allow for easy comparison. Table 2 provides a template for reporting quantitative solubility data.

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Tetrahydrofuran (THF) | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane (DCM) | [Insert experimental value] | [Insert experimental value] |

| Toluene | [Insert experimental value] | [Insert experimental value] |

| Hexane | [Insert experimental value] | [Insert experimental value] |

| Dimethylformamide (DMF) | [Insert experimental value] | [Insert experimental value] |

The interpretation of these results should consider the theoretical predictions outlined in Section 2. Discrepancies between predicted and observed solubilities can provide valuable insights into the specific intermolecular interactions at play.

Conclusion

While direct, publicly available solubility data for this compound is scarce, a robust understanding of its likely behavior can be extrapolated from the principles governing the solubility of substituted phenylboronic acids. This guide provides a strong theoretical foundation for predicting its solubility and a detailed, practical protocol for its empirical determination. By leveraging this combined theoretical and experimental approach, researchers can effectively optimize the use of this important synthetic building block in their work.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

Sources

A Technical Guide to the NMR Spectroscopy of 3,5-Difluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 3,5-difluoro-2-methoxyphenylboronic acid. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring. This document synthesizes theoretical knowledge and spectral data from analogous compounds to present a detailed analysis of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. Furthermore, it outlines field-proven experimental protocols for data acquisition and offers insights into the structural elucidation of this multifaceted molecule.

Introduction: The Significance of this compound in Drug Discovery

This compound is a valuable reagent in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy group provides an additional point for molecular recognition and can influence the electronic properties of the phenyl ring. The boronic acid moiety is a versatile functional group, most notably for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Accurate and unambiguous characterization of this starting material is a prerequisite for the synthesis of novel chemical entities. NMR spectroscopy stands as the most powerful tool for the structural analysis of organic molecules in solution. This guide aims to provide a detailed reference for the NMR spectral data of this compound, enabling researchers to confidently identify and utilize this important synthetic intermediate.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for phenylboronic acids requires careful consideration of experimental parameters to overcome challenges such as oligomerization. Boronic acids have a propensity to form cyclic anhydrides, known as boroxines, which can lead to broad signals and complex spectra.

Sample Preparation and Choice of Solvent

The choice of solvent is critical for obtaining sharp and well-resolved NMR spectra of boronic acids.

-

Recommended Solvents: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are generally the preferred solvents. Alcohols like methanol can break up the boroxine trimers by forming a solvent adduct with the boronic acid.

-

Solvents to Avoid: Non-polar solvents such as chloroform (CDCl₃) are often unsuitable as they can promote the formation of boroxines, leading to poor quality spectra.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR. Higher concentrations may be required for less sensitive nuclei like ¹³C.

NMR Instrument Parameters

Standard NMR pulse programs are generally sufficient for acquiring the spectra of this compound.

-

¹H NMR: A standard single-pulse experiment is used. The spectral width should be set to cover the aromatic and methoxy regions (typically 0-12 ppm).

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is recommended to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans (e.g., 1024 or more) may be necessary to obtain a good spectrum.

-

¹⁹F NMR: A standard single-pulse experiment with proton decoupling is often employed. The wide chemical shift range of ¹⁹F necessitates a larger spectral width.

-

¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, signals can be broad. It is often preferable to use quartz NMR tubes to avoid a broad background signal from borosilicate glass tubes.[1] A single-pulse experiment is typically used.

Predicted NMR Spectral Data and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-4 | 6.8 - 7.0 | ddd (doublet of doublet of doublets) | JH4-F3 ≈ 8-10, JH4-F5 ≈ 2-3, JH4-H6 ≈ 2-3 |

| H-6 | 7.1 - 7.3 | ddd (doublet of doublet of doublets) | JH6-F5 ≈ 8-10, JH6-F3 ≈ 2-3, JH6-H4 ≈ 2-3 |

| OCH₃ | 3.8 - 4.0 | s (singlet) | - |

| B(OH)₂ | 8.0 - 8.5 | br s (broad singlet) | - |

-

Causality behind Predictions: The electron-withdrawing nature of the fluorine atoms and the boronic acid group, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts of the aromatic protons. The complex multiplicity of the aromatic signals arises from coupling to both fluorine atoms (ortho and meta couplings) and to the other aromatic proton (meta coupling). The boronic acid protons are often broad and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit distinct signals for each carbon atom, with characteristic splittings due to coupling with fluorine.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constants (J) Hz |

| C-B | 125 - 130 | br (broad) | - |

| C-OCH₃ | 155 - 160 | d (doublet) | ²JC2-F3 ≈ 15-20 |

| C-F (C3, C5) | 158 - 163 | dd (doublet of doublets) | ¹JC-F ≈ 240-250, ²JC-F ≈ 15-20 |

| C-4 | 105 - 110 | t (triplet) | JC4-F ≈ 20-25 |

| C-6 | 115 - 120 | d (doublet) | JC6-F5 ≈ 20-25 |

| OCH₃ | 55 - 60 | s (singlet) | - |

-

Expertise in Interpretation: The carbon directly attached to the boron atom (C-B) is often broad due to the quadrupolar relaxation of the boron nucleus. The carbons attached to fluorine (C3 and C5) will show large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the fluorine substitution pattern.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F-3 | -110 to -115 | dd (doublet of doublets) | JF3-H4 ≈ 8-10, JF3-F5 ≈ 5-8 |

| F-5 | -115 to -120 | dd (doublet of doublets) | JF5-H6 ≈ 8-10, JF5-F3 ≈ 5-8 |

-

Authoritative Grounding: The chemical shifts are referenced to CFCl₃. The observed multiplicity is due to coupling to the adjacent aromatic proton and to the other fluorine atom. The magnitude of F-F coupling constants is dependent on the number of intervening bonds.

Predicted ¹¹B NMR Spectrum

The ¹¹B NMR spectrum provides direct information about the boron center.

| Assignment | Predicted Chemical Shift (δ) ppm | Appearance |

| B(OH)₂ | +28 to +32 | br s (broad singlet) |

-

Trustworthiness of the Protocol: The chemical shift of tricoordinate arylboronic acids typically falls in the range of +28 to +33 ppm.[2] The signal is usually broad due to quadrupolar relaxation. The formation of a tetracoordinate boronate species, for example, by interaction with a diol or in a basic solution, would result in a significant upfield shift to around +5 to +10 ppm.[3][4]

Visualization of Molecular Structure and NMR Workflow

Molecular Structure

Caption: Structure of this compound.

Experimental Workflow

Caption: Workflow for NMR analysis.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the NMR spectral data of this compound. While experimentally obtained spectra are the gold standard, the predictive data and interpretations presented herein, grounded in established NMR principles and comparisons with analogous structures, offer a robust reference for researchers. Adherence to the outlined experimental protocols will facilitate the acquisition of high-quality data, enabling confident structural verification and purity assessment of this important building block in drug discovery and development.

References

- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.

- Sigma-Aldrich. Product Page for this compound.

- James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922.

- Thermo Fisher Scientific. Product Page for this compound.

-

PubChem. Compound Summary for this compound. National Center for Biotechnology Information. ([Link])

- Matrix Fine Chemicals. Product Page for this compound.

-

University of Sheffield. NMR Spectroscopy - Boron-11 NMR. ([Link])

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15081. ([Link])

-

Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 113(48), 13578-13583. ([Link])

Sources

3,5-Difluoro-2-methoxyphenylboronic acid mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-2-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a key organoboron compound extensively utilized as a building block in synthetic organic chemistry. Its structural motifs are prevalent in medicinal chemistry, making it a valuable intermediate in the development of novel therapeutic agents.[1][2] The compound's utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][3] Given its critical role in pharmaceutical synthesis and drug discovery, the precise and accurate characterization of this molecule is paramount. Mass spectrometry (MS) stands as a definitive analytical tool for its identification, quantification, and stability assessment.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore the nuances of different ionization techniques, delve into predictable fragmentation patterns, and present field-proven protocols for both direct and indirect analysis. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for tackling the analytical challenges associated with this and other structurally related boronic acids.

Physicochemical Properties and Analytical Considerations

Understanding the inherent properties of this compound is the foundation for developing a successful MS-based analytical method.

| Property | Value | Source |

| Molecular Formula | C₇H₇BF₂O₃ | [4] |

| Average Molecular Weight | 187.94 g/mol | [4] |

| Monoisotopic Molecular Weight | 188.0456306 Da | [4] |

| Melting Point | 200 °C | [5] |

| Boiling Point | 339.9 °C at 760 mmHg | [5] |

| CAS Number | 737000-76-9 | [4] |

The analytical behavior of this molecule is dictated by its three key functional groups:

-

Boronic Acid Group (-B(OH)₂): This group is notoriously challenging in mass spectrometry. It is prone to dehydration, especially at elevated temperatures, to form a cyclic anhydride trimer known as a boroxine.[6][7] This complicates spectral interpretation. Furthermore, its polarity and non-volatility make it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Difluoro Substituents (-F): The two fluorine atoms are strong electron-withdrawing groups. This influences the acidity of the boronic acid and can affect fragmentation pathways by stabilizing certain ionic species.

-

Methoxy Group (-OCH₃): This electron-donating group can influence ionization efficiency and direct fragmentation patterns of the aromatic ring.

Strategic Approaches: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the primary strategic decision. Each presents a distinct set of advantages and necessary considerations for analyzing boronic acids.

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Volatility | Ideal for polar and non-volatile compounds; direct analysis is possible.[7] | Requires analytes to be volatile and thermally stable.[7] |

| Derivatization | Generally not required.[8] | Mandatory. Derivatization is necessary to increase volatility and prevent thermal degradation.[7][9] |

| Ionization Techniques | Soft ionization: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[10][11] | Hard/Soft ionization: Electron Ionization (EI), Chemical Ionization (CI).[10][12] |

| Key Advantage | High-throughput analysis without sample pretreatment, minimizing boroxine formation.[6][8] | Provides highly reproducible fragmentation patterns (EI) for structural confirmation and library matching. |

| Potential Issues | In-source formation of dimers, solvent adducts, and boroxines can still occur, complicating spectra.[6][8] | Derivatization efficiency can impact quantification; potential for thermal degradation in the injector port.[7] |

| Primary Application | Quantitative analysis in complex matrices (e.g., reaction monitoring, impurity profiling).[6][8] | Confirmatory analysis and screening for volatile impurities.[9] |

Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

For routine quantification and high-throughput screening, LC-MS with Electrospray Ionization (ESI) is the method of choice. It circumvents the need for derivatization, providing a more direct and often faster workflow.

Ionization and Spectral Complexity

Boronic acids exhibit complex behavior under ESI conditions.[13][14] The primary challenge is managing the equilibrium between the desired analyte ion and various non-covalent aggregates. Optimized instrument parameters and mobile phase composition are critical to generate clean, interpretable spectra and ensure method robustness.[6][8] Common ionic species observed include:

-

Deprotonated Molecule [M-H]⁻: Often observed in negative ion mode.

-

Adducts: Formation of adducts with mobile phase modifiers (e.g., [M+CH₃COO]⁻ with acetate) can enhance signal intensity.

-

Dimers and Trimers: Self-association can lead to [2M-H]⁻ or [3M-H]⁻.

-

Boroxines: Dehydration can lead to the formation of the cyclic trimer, which may also be ionized.

Caption: Potential ionic species in ESI-MS of boronic acids.

Experimental Protocol: UPLC-ESI-MS/MS

This protocol is optimized to minimize the formation of undesirable adducts and boroxines, promoting the generation of the target analyte ion for sensitive quantification.[6][8]

1. Sample Preparation:

- Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL (stock).

- Perform serial dilutions to the desired working concentration range (e.g., 0.1 µg/mL to 10 µg/mL) using the initial mobile phase composition.

2. UPLC Parameters:

- Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

- Mobile Phase A: 10 mM Ammonium Acetate in Water. Rationale: Ammonium acetate helps to control pH and can promote the formation of acetate adducts, which are often more stable and provide a stronger signal than the deprotonated molecule.

- Mobile Phase B: Acetonitrile.

- Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

3. Mass Spectrometer Parameters (Negative ESI):

- Ionization Mode: ESI-

- Capillary Voltage: 2.5 kV.

- Cone Voltage: 30 V. Rationale: This voltage should be optimized to maximize the precursor ion intensity while minimizing in-source fragmentation.

- Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.

- Desolvation Gas Flow: 800 L/Hr (Nitrogen).

- MS/MS: For fragmentation analysis, select the [M-H]⁻ ion (m/z 187.0) as the precursor and apply a suitable collision energy (e.g., 10-30 eV) to generate product ions.

Fragmentation Analysis (ESI-MS/MS)

Collision-Induced Dissociation (CID) of the deprotonated molecule ([M-H]⁻, m/z 187.0) provides structural confirmation. The fragmentation is governed by the cleavage of the weakest bonds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS No 737000-76-9 - Focus Synthesis LLC [vvchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. as.uky.edu [as.uky.edu]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

A Technical Guide to the Stability and Optimal Storage of 3,5-Difluoro-2-methoxyphenylboronic Acid for Pharmaceutical and Research Applications

An In-depth Technical Guide for Researchers

Abstract

3,5-Difluoro-2-methoxyphenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. However, like many arylboronic acids, its chemical integrity is susceptible to specific degradation pathways that can compromise experimental reproducibility and the purity of downstream products. This guide provides an in-depth analysis of the factors governing the stability of this reagent. We will explore the primary degradation mechanisms—protodeboronation, oxidation, and boroxine formation—and contextualize them with the specific electronic properties of the 3,5-difluoro-2-methoxy substitution pattern. Based on these principles, this document outlines field-proven protocols for optimal long-term storage, short-term handling, and solution-state use to ensure the compound's integrity and performance in sensitive applications.

Introduction to this compound

This compound (CAS No. 737000-76-9) is an organoboron compound widely utilized in synthetic organic chemistry.[1][2] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring imparts unique reactivity and properties to the molecule. However, this substitution pattern also influences its stability profile. Understanding its physical and chemical properties is the first step toward ensuring its effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 737000-76-9 | [1][4] |

| Molecular Formula | C₇H₇BF₂O₃ | [4][5] |

| Molecular Weight | 187.94 g/mol | [5] |

| Appearance | Beige or off-white powder, solid, or chunks | [1][6][7] |

| Melting Point | ~200 °C | [1][6][8][9] |

| Boiling Point | 339.9 ± 52.0 °C (Predicted) | [1][6][8] |

| Primary Hazards | Causes skin, serious eye, and respiratory irritation | [4][9][10] |

Fundamental Principles of Arylboronic Acid Instability

The utility of arylboronic acids is counterbalanced by their inherent propensity for degradation. To effectively handle this compound, it is crucial to understand the three primary pathways of decomposition.

Protodeboronation

Protodeboronation is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This process, which converts the desired arylboronic acid into a simple arene byproduct, can be catalyzed by either acidic or basic conditions.[12][13][14] The reaction mechanism is highly dependent on pH and the electronic nature of the substituents on the aryl ring.[11][12] For instance, electron-donating groups like the methoxy group in the target molecule can facilitate acid-promoted protodeboronation.[12] Conversely, highly electron-deficient arylboronic acids are particularly susceptible to rapid decomposition under basic conditions.[15] Given that many cross-coupling reactions are run in basic media, this side reaction can significantly lower the yield of the desired product.[16]

Oxidation